1-Methoxy-4-(4-vinylphenoxy)benzene
Description
1-Methoxy-4-(4-vinylphenoxy)benzene is an aromatic ether derivative featuring a methoxy group at the para position of one benzene ring and a vinylphenoxy substituent at the para position of the adjacent benzene ring.
Properties
IUPAC Name |
1-ethenyl-4-(4-methoxyphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-3-12-4-6-14(7-5-12)17-15-10-8-13(16-2)9-11-15/h3-11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFHXBNXNQFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-vinylphenoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the reaction of 1-methoxy-4-iodobenzene with 4-vinylphenol in the presence of a base such as potassium carbonate and a palladium catalyst.
Suzuki-Miyaura Coupling: This method involves the coupling of 1-methoxy-4-bromobenzene with 4-vinylphenylboronic acid in the presence of a palladium catalyst and a base such as cesium carbonate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-4-(4-vinylphenoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-methoxy-4-(4-vinylphenoxy)benzene involves its interaction with various molecular targets and pathways. The vinyl group can undergo electrophilic addition reactions, forming reactive intermediates that can interact with nucleophilic sites on biological macromolecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Methoxy-4-(1-propenyl)-benzene (Anethole)
- Structure: Features a methoxy group and a propenyl chain (CH₂CH=CH₂) instead of vinylphenoxy.
- Properties : Exhibits high thermal stability and is a major component in Illicium verum extracts (100% peak area in GC-MS analysis) .
- Reactivity : Undergoes isomerization under alkaline conditions (KOH/polyethylene glycol) to yield 97.55% trans-isomer at 215°C .
1-Methoxy-4-(prop-1-yn-1-yl)benzene
- Structure: Contains a terminal alkyne group (C≡CH) instead of vinylphenoxy.
- Reactivity : Used in tungsten-catalyzed homo-metathesis reactions, highlighting its utility in forming complex alkyne-derived polymers .
Ethyl- or Isopropyl-Substituted Derivatives
1-Methoxy-4-(1-methylethyl)benzene
- Structure : Substituted with an isopropyl group (CH(CH₃)₂).
- Reactivity: Oxidized via NHPI/Cu(II) catalysis to yield 1-(4-methoxyphenyl)ethanone (68–75% selectivity) at 120°C, albeit with low yield (11 mol%) .
- Catalytic Behavior : Generates hydroperoxides (73 mol% yield) under NHPI catalysis at 60°C, indicating susceptibility to radical-mediated oxidation .
Selenium-Containing Derivatives
1-Methoxy-4-(phenylseleno)benzene
- Structure: Selenium atom replaces the vinylphenoxy group.
Cycloaddition Products
1-Methoxy-4-(2-methyl-4-(p-tolyl)cyclobutyl)benzene
- Structure : Contains a cyclobutane ring formed via electrochemical [2+2] cycloaddition of 1-methoxy-4-(prop-1-en-1-yl)benzene.
- Synthesis : Achieved in 68% yield using ruthenium catalysts under mild conditions (10 mA current, 5 h reaction time) .
Nitro- or Trifluoromethyl-Substituted Derivatives
1-Methoxy-4-(2-nitrovinyl)benzene
(E)-1-Methoxy-4-(4-(trifluoromethyl)styryl)benzene
- Structure : Trifluoromethyl group increases hydrophobicity and metabolic stability.
- Synthesis: Prepared via Ru-catalyzed semihydrogenation of alkynes with benzyl alcohol as a hydrogen donor .
Comparative Data Table
Key Findings and Implications
- Substituent Effects: The vinylphenoxy group in this compound likely enhances its reactivity in cycloaddition or polymerization compared to propenyl or isopropyl analogs.
- Catalytic Behavior : Methoxy-substituted compounds show divergent reactivity under oxidation (e.g., hydroperoxide vs. ketone formation) depending on catalysts .
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